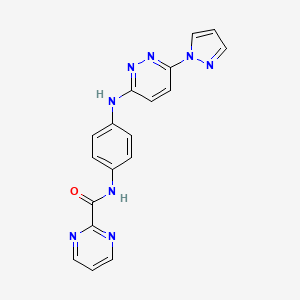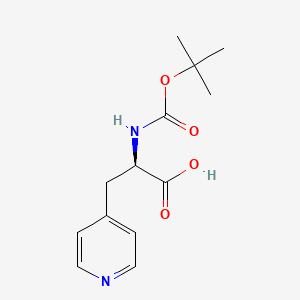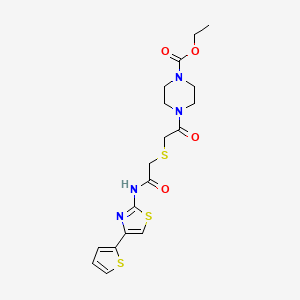![molecular formula C19H15N5O4S B2488450 3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396810-66-4](/img/structure/B2488450.png)
3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemicals that include benzoxazole and oxadiazole rings, known for their interesting biological properties and potential for various applications.
Synthesis Analysis
- The synthesis of related compounds, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, involves a one-pot condensation process. These compounds, including the one , are typically synthesized using specific precursors in a controlled chemical environment, ensuring the formation of the desired molecular structure (Kharchenko, Detistov, & Orlov, 2008).
Molecular Structure Analysis
- Structural analysis of similar compounds is usually conducted using methods like IR, 1H NMR, and mass spectrometry, providing detailed insights into the molecular framework of these complex molecules (Kharchenko, Detistov, & Orlov, 2008).
Chemical Reactions and Properties
- Compounds within this class participate in various chemical reactions, often forming new heterocyclic systems. Their reactivity is influenced by the presence of the oxadiazole and benzoxazole rings, leading to diverse chemical behaviors (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).
Physical Properties Analysis
- The physical properties, such as melting point, solubility, and crystalline structure, are closely linked to the molecular structure. These properties are usually determined using techniques like X-ray crystallography and spectroscopic analysis (Özdemir, Sönmez, Sen, Dinçer, & Özdemir, 2015).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are influenced by the specific arrangement of atoms and functional groups in the molecule. Studies often focus on how these properties affect the compound's potential applications in various fields (Krolenko, Vlasov, & Zhuravel, 2016).
科学的研究の応用
Antimicrobial Applications
Research has shown that compounds containing oxadiazole and azetidinone derivatives exhibit significant antimicrobial activity. For instance, Desai and Dodiya (2014) synthesized a series of compounds evaluated for their antibacterial and antifungal properties against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus, observing significant co-relation in antimicrobial activity (Desai & Dodiya, 2014).
Anticancer Activities
Compounds synthesized from benzodioxazole derivatives have been evaluated for their anticancer activities. For example, the study on the synthesis of new 1,3,4-oxadiazole and benzothiazolylthioether derivatives demonstrated promising antimycobacterial and antibacterial activities, with some compounds showing excellent antimycobacterial activity against strains like Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG (Chavan et al., 2019).
Anti-inflammatory and Analgesic Activities
The synthesis of novel compounds starting from naturally occurring visnagin demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities. These compounds could potentially offer new therapeutic options with fewer side effects compared to traditional NSAIDs (El-Sawy et al., 2014).
Synthesis and Characterization
The synthesis and characterization of these compounds play a crucial role in understanding their potential applications. Studies have detailed the chemical synthesis processes, providing insights into the molecular structure and properties that contribute to their biological activities. For instance, the synthesis of 1,3,4-oxadiazoles from cycloreversions of oxadiazabicyclo[3.2.0]heptenes highlighted the importance of structural analysis in developing compounds with desired biological functions (Hemming et al., 2013).
作用機序
Target of Action
The primary target of this compound is the prostaglandin H2 synthase (PGHS) protein . PGHS, also known as cyclooxygenase, plays a crucial role in the inflammatory response. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its target, the PGHS protein, by binding to its active site This binding inhibits the enzyme’s activity, thereby reducing the production of prostaglandins
Biochemical Pathways
By inhibiting the PGHS protein, the compound disrupts the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain perception, and fever generation. By reducing prostaglandin production, the compound can potentially alleviate symptoms associated with these processes.
Result of Action
The compound’s action results in a decrease in prostaglandin production due to the inhibition of the PGHS protein . This can lead to a reduction in inflammation and associated symptoms.
特性
IUPAC Name |
3-[5-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S/c25-15(10-29-19-21-13-5-1-2-6-14(13)27-19)24-8-11(9-24)18-22-16(23-28-18)12-4-3-7-20-17(12)26/h1-7,11H,8-10H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAMQJGVQHXQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=CNC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488370.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B2488372.png)



![(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-Aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B2488377.png)

![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B2488380.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2488381.png)

![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)